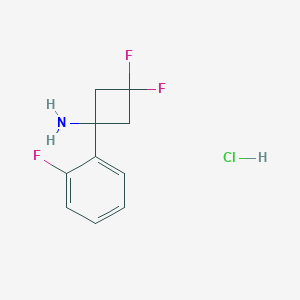
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound used in scientific research. With its unique properties, it holds potential for various applications including drug development and materials synthesis.
Métodos De Preparación
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenylacetonitrile with difluorocarbene, followed by cyclization and subsequent amination to form the cyclobutanamine structure. The final step involves the formation of the hydrochloride salt .
Análisis De Reacciones Químicas
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It holds promise in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications .
Propiedades
Fórmula molecular |
C10H11ClF3N |
|---|---|
Peso molecular |
237.65 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-2-1-3-7(8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H |
Clave InChI |
JVBGKTAQFXLGHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)(C2=CC=CC=C2F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


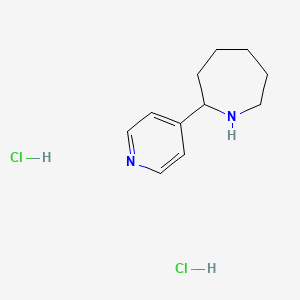
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)

![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
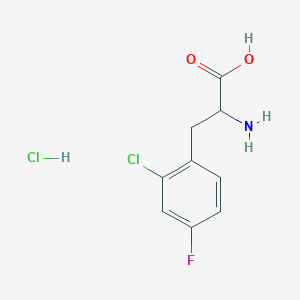
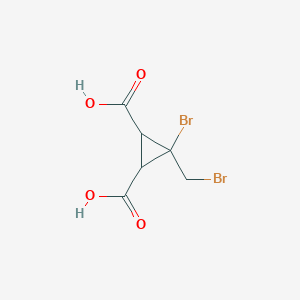
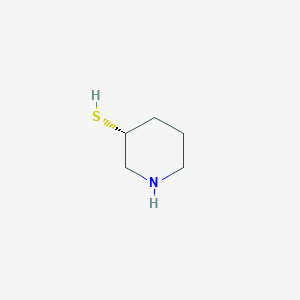
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
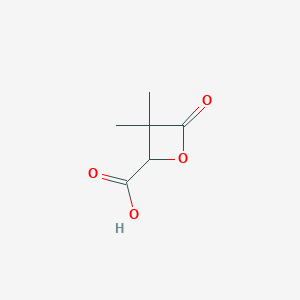
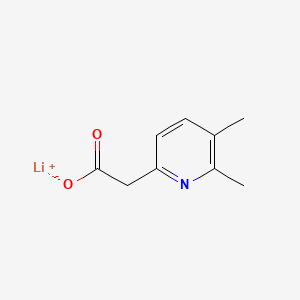

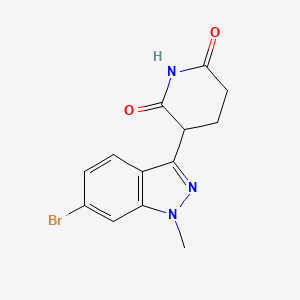

![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
